molecular formula C24H34O6 B053091 16alpha-Hydroxyhydrocortisone 16,17-acetonide CAS No. 638-93-7

16alpha-Hydroxyhydrocortisone 16,17-acetonide

Cat. No.: B053091
CAS No.: 638-93-7
M. Wt: 418.5 g/mol
InChI Key: WOSCSXKIKGHZNL-LECWWXJVSA-N
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Description

16alpha-Hydroxyhydrocortisone 16,17-acetonide: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, modified to enhance its potency and stability. This compound is commonly used in topical formulations to treat various skin disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyhydrocortisone 16,17-acetonide typically involves multiple steps, starting from hydrocortisone. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 16alpha position.

    Acetonide Formation: Reaction of the hydroxylated intermediate with acetone to form the acetonide ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Using large reactors to carry out the hydroxylation and acetonide formation.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reference standard in analytical chemistry.
  • Employed in the synthesis of other corticosteroid derivatives.

Biology:

  • Studied for its effects on cellular signaling pathways.
  • Used in research on inflammation and immune response.

Medicine:

  • Applied in the treatment of skin disorders such as eczema and psoriasis.
  • Investigated for its potential in treating autoimmune diseases.

Industry:

  • Utilized in the formulation of topical creams and ointments.
  • Used in the production of pharmaceutical intermediates.

Comparison with Similar Compounds

    Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.

    Triamcinolone Acetonide: Used in similar dermatological applications.

    Dexamethasone Acetonide: Known for its potent anti-inflammatory effects.

Uniqueness: 16alpha-Hydroxyhydrocortisone 16,17-acetonide is unique due to its specific hydroxylation and acetonide formation, which enhance its stability and potency compared to other corticosteroids. This makes it particularly effective in topical applications where prolonged action is desired.

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCSXKIKGHZNL-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-93-7
Record name 16alpha-Hydroxyhydrocortisone 16,17-acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 2
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 3
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 4
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 5
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Reactant of Route 6
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Customer
Q & A

Q1: What is the main focus of the research paper "SYNTHESIS OF CERTAIN C-2 AND C-6 SUBSTITUTED DERIVATIVES OF 9ALPHA-FLUORO-16ALPHA-HYDROXYHYDROCORTISONE 16,17-ACETONIDE."?

A1: The research paper focuses on the synthesis of various derivatives of 9α-Fluoro-16α-Hydroxyhydrocortisone 16,17-acetonide with specific modifications at the C-2 and C-6 positions [].

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